molecular formula C26H25ClN4O2S B2829653 N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide CAS No. 1242925-00-3

N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B2829653
CAS No.: 1242925-00-3
M. Wt: 493.02
InChI Key: RJBJHYCAHFWBDV-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C26H25ClN4O2S and its molecular weight is 493.02. The purity is usually 95%.
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Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Studies have highlighted the synthesis and characterization of novel piperidine derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting potential applications in cancer therapy and research into the mechanisms of angiogenesis and DNA interactions (Vinaya Kambappa et al., 2017).

Capillary Electrophoresis of Related Substances

Another study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related compounds, offering a promising approach for the quality control of pharmaceuticals containing similar compounds (Lei Ye et al., 2012).

Anti-Inflammatory and Analgesic Agents

Research into novel heterocyclic compounds derived from visnagenone and khellinone has shown significant anti-inflammatory and analgesic activities. These findings point to potential applications in developing new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).

Synthesis of Novel Heterocyclic Compounds

The synthesis of new heterocyclic compounds, including pyridopyrimidines and thiazolopyrimidines, from various starting materials highlights the synthetic utility of these compounds in creating molecules with potential pharmacological activities (V. Vijayakumar et al., 2014).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of novel heterocyclic compounds, demonstrating potent activity against various microbial strains. This suggests the potential application of these compounds in developing new antimicrobial agents (S. Kolisnyk et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide involves the reaction of 3-chlorobenzylamine with 2-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid, followed by coupling with piperidine-4-carboxylic acid and subsequent amide formation. ", "Starting Materials": [ "3-chlorobenzylamine", "2-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid", "piperidine-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 3-chlorobenzylamine is reacted with 2-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid in the presence of DCC and NHS in DMF to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then coupled with piperidine-4-carboxylic acid in the presence of DCC and DIPEA in DMF to form the final product.", "Step 3: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent.", "Step 4: The purified product is then recrystallized from a mixture of methanol and water to obtain the final product in high purity." ] }

CAS No.

1242925-00-3

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.02

IUPAC Name

N-[(3-chlorophenyl)methyl]-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H25ClN4O2S/c1-16-4-2-6-19(12-16)21-15-34-23-22(21)29-26(30-25(23)33)31-10-8-18(9-11-31)24(32)28-14-17-5-3-7-20(27)13-17/h2-7,12-13,15,18H,8-11,14H2,1H3,(H,28,32)(H,29,30,33)

InChI Key

RJBJHYCAHFWBDV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NCC5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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